

7-Hydroxyisoquinoline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Hydroxyisoquinoline**

Cat. No.: **B3043168**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **7-Hydroxyisoquinoline**: Melting and Boiling Point Analysis

Introduction

7-Hydroxyisoquinoline (CAS No: 7651-83-4), a heterocyclic aromatic organic compound, serves as a critical structural motif and intermediate in various scientific fields. Its isoquinoline framework is a cornerstone in the development of therapeutic agents, with derivatives showing potential as antibacterial and antiviral agents.^{[1][2]} Furthermore, its unique photophysical properties make it a valuable tool in material science, particularly for studies involving polymer matrices and optical switching applications.^{[3][4]} For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties—most notably its melting and boiling points—is paramount. These thermal transition points dictate purification methods, inform reaction conditions, influence formulation strategies, and provide insights into the compound's purity and crystalline structure. This guide provides a detailed examination of the melting and boiling points of **7-Hydroxyisoquinoline**, grounded in established experimental protocols and authoritative data.

Physicochemical Properties of 7-Hydroxyisoquinoline

A compound's behavior in both chemical and biological systems is governed by its intrinsic physicochemical characteristics. The properties of **7-Hydroxyisoquinoline** are summarized

below, providing a foundational dataset for laboratory applications.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[5][6]
Molecular Weight	145.16 g/mol	[3][5][6]
Appearance	Cream to brown or pale yellow crystalline powder/solid	[5][7]
Melting Point	226 - 228 °C	[3][4]
Boiling Point	~264.27 °C (rough estimate)	[4]
Solubility	Soluble in methanol and concentrated sulfuric acid	[3][4][8]
pKa	5.68 (at 20 °C)	[4][8]

Melting Point: A Critical Indicator of Purity

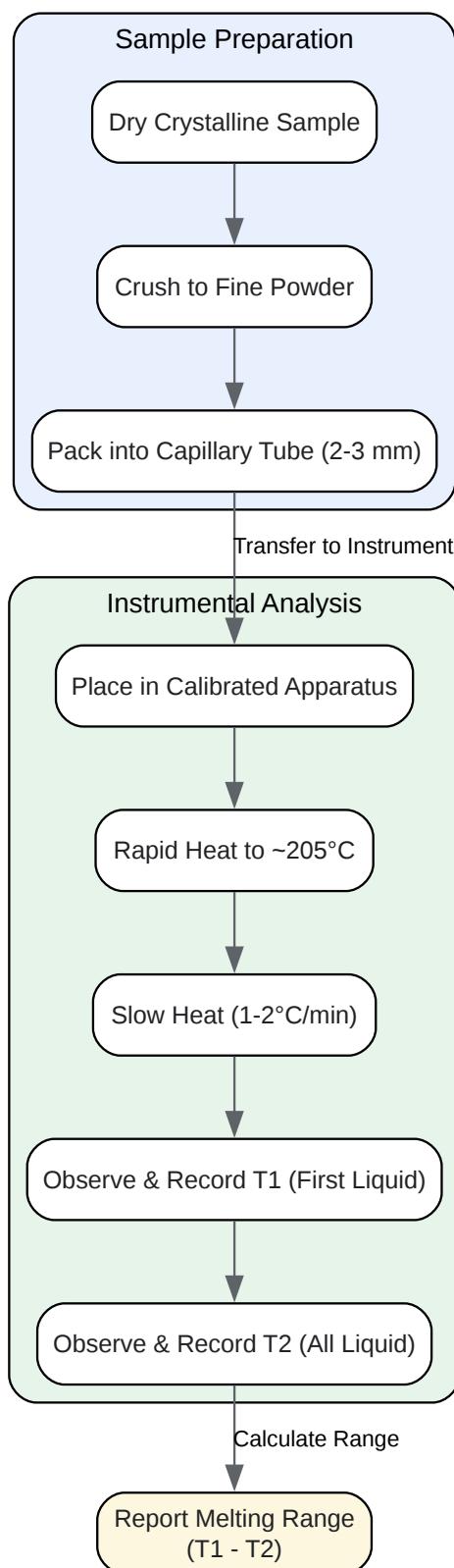
The melting point is one of the most reliable and fundamental indicators of a solid compound's purity. For **7-Hydroxyisoquinoline**, the accepted melting point range is 226-228 °C.[3][4] A sharp melting range within this window is indicative of high purity. Conversely, a depressed and broadened melting range typically signifies the presence of impurities, a phenomenon explained by Raoult's Law and colligative properties.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point requires precise temperature control and careful observation. The capillary method described here is a standard, self-validating technique used in modern laboratories.

Methodology:

- Sample Preparation: A small quantity of dry, crystalline **7-Hydroxyisoquinoline** is finely crushed into a powder. A capillary tube (sealed at one end) is tapped gently into the powder,


forcing a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped to pack the sample tightly at the bottom.

- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus. The apparatus must be validated using certified reference standards with known melting points to ensure the thermometer's accuracy.
- **Heating Protocol:**
 - **Rapid Heating Phase:** The temperature is increased rapidly to approximately 20 °C below the expected melting point (i.e., to ~205 °C).
 - **Slow Heating Phase:** The heating rate is then reduced to 1-2 °C per minute.
- **Observation and Recording:** The sample is observed continuously through the magnifying lens. Two temperatures are recorded:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied.
 - The melting range is reported as $T_1 - T_2$.

Causality Behind Experimental Choices:

- **Dry Sample:** Moisture can act as an impurity, depressing and broadening the melting range. Therefore, the sample must be thoroughly dried.
- **Fine Powder & Tight Packing:** This ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.
- **Slow Heating Rate:** A slow ramp rate (1-2 °C/min) near the melting point is critical to allow the system (heating block, sample, and thermometer) to reach thermal equilibrium. A faster rate would cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Workflow Diagram: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

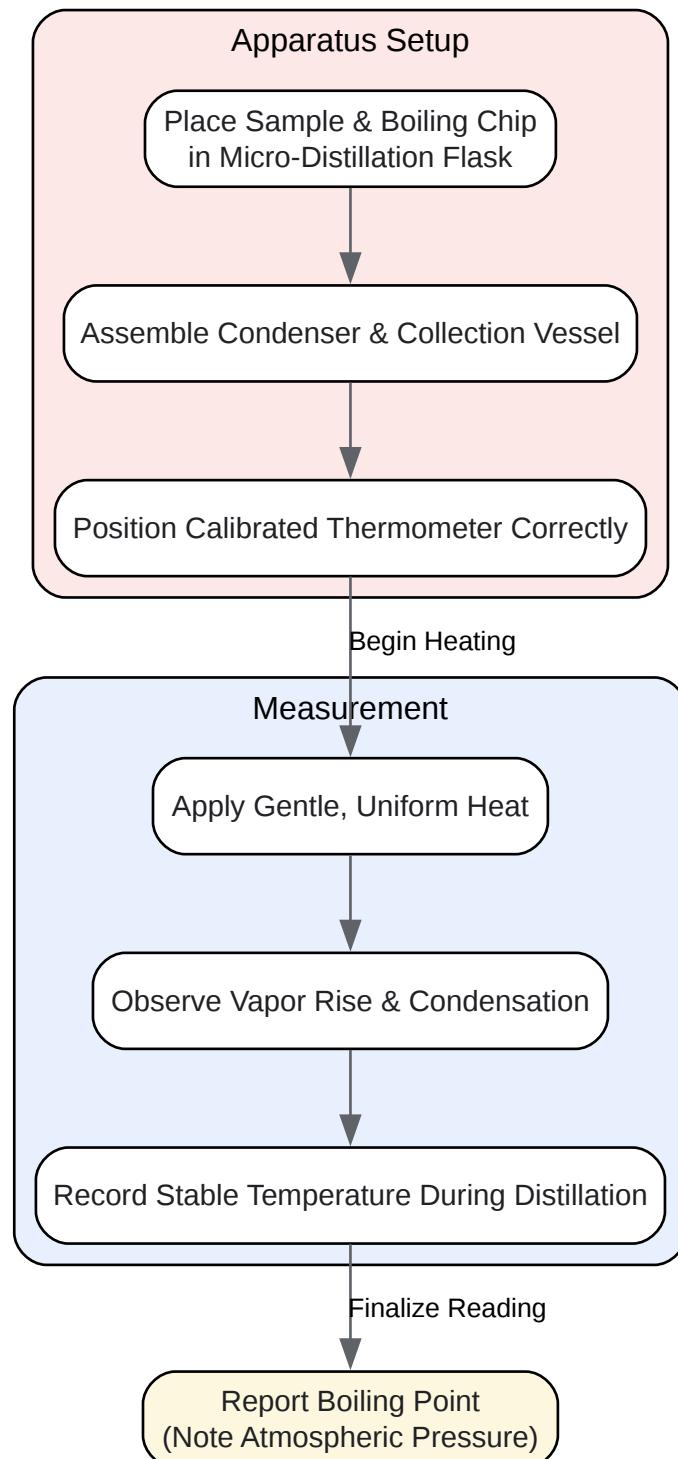
Boiling Point: Characterizing the Liquid-Vapor Transition

The boiling point of **7-Hydroxyisoquinoline** is reported as a rough estimate of 264.27 °C at atmospheric pressure.^[4] It is crucial to note that for complex organic molecules like this, the experimental determination of a boiling point can be challenging, as the compound may degrade or decompose at such elevated temperatures. Often, such values are derived from theoretical calculations or measurements under reduced pressure (vacuum distillation).

Experimental Protocol: Distillation Method

If the compound is thermally stable, its boiling point can be determined using a micro-scale distillation apparatus.

Methodology:


- Apparatus Setup: A small quantity of **7-Hydroxyisoquinoline** is placed in a micro-distillation flask with a boiling chip. A condenser and a collection vessel are attached. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Heating: The flask is gently heated in a heating mantle or oil bath.
- Observation: As the liquid boils, the vapor rises and envelops the thermometer bulb. The temperature will stabilize as the vapor condenses in the condenser.
- Recording: The stable temperature at which liquid is actively condensing and dripping into the collection vessel is recorded as the boiling point.

Scientific Principles:

- The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- The thermometer placement is critical: it must measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the liquid itself, to obtain an accurate reading.

- Boiling chips are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

Workflow Diagram: Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Scale Boiling Point Determination.

Applications in Research and Drug Development

The thermal properties of **7-Hydroxyisoquinoline** are directly relevant to its practical applications.

- **Synthesis:** As a chemical intermediate, its high melting point and relative thermal stability allow it to be used in reactions that require elevated temperatures.[9]
- **Purification:** The significant difference between its melting point and the boiling points of common organic solvents allows for effective purification via recrystallization.
- **Drug Development:** In pharmaceutical formulation, understanding the melting point is essential for processes like milling, granulation, and determining the physical stability of the active pharmaceutical ingredient (API). The isoquinoline scaffold is a key component in many medicinal compounds, and knowledge of its core properties is foundational for designing derivatives.[1][10]

Safety and Handling

As a laboratory chemical, **7-Hydroxyisoquinoline** must be handled with appropriate care.

- **Hazards:** The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[5]
- **Handling:** Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- **Incompatibilities:** Avoid contact with strong oxidizing agents.[3][5]

Conclusion

The melting and boiling points of **7-Hydroxyisoquinoline** are defining physicochemical parameters that are indispensable for its synthesis, purification, and application in research and development. Its high melting point of 226-228 °C confirms its solid, crystalline nature at room temperature and serves as a reliable benchmark for purity assessment. The estimated boiling point of ~264 °C, while requiring careful experimental validation due to potential thermal decomposition, provides a useful parameter for its thermal behavior. By employing rigorous, well-validated experimental protocols, researchers can confidently utilize these thermal properties to advance their work in medicinal chemistry, material science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Hydroxyisoquinoline, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 7-Hydroxyisoquinoline | 7651-83-4 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L17067.03 [thermofisher.com]
- 8. 7-Hydroxyisoquinoline CAS#: 7651-83-4 [m.chemicalbook.com]
- 9. nbinfo.com [nbinfo.com]
- 10. rroij.com [rroij.com]
- To cite this document: BenchChem. [7-Hydroxyisoquinoline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3043168#7-hydroxyisoquinoline-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b3043168#7-hydroxyisoquinoline-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com